molecular formula C7H5BrClF B7965078 2-Bromo-4-chloro-3-fluoro-1-methylbenzene

2-Bromo-4-chloro-3-fluoro-1-methylbenzene

Cat. No.: B7965078
M. Wt: 223.47 g/mol
InChI Key: PVDHZYNJLJWOOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation reactions, where chlorine and fluorine atoms are introduced into the benzene ring, followed by bromination. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Fluorination: Fluorine (F2) or other fluorinating agents like hydrogen fluoride (HF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further bromination can lead to the formation of polybrominated derivatives, while nucleophilic substitution can yield various substituted benzene compounds .

Scientific Research Applications

2-Bromo-4-chloro-3-fluoro-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles, allowing it to participate in various chemical transformations. The specific pathways and targets depend on the context of its use in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-fluoro-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms and a methyl group allows for selective reactions and applications in various fields .

Biological Activity

2-Bromo-4-chloro-3-fluoro-1-methylbenzene, also known by its CAS number 1208077-17-1, is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrClF
  • Molecular Weight : 219.51 g/mol
  • Structural Characteristics : The presence of bromine, chlorine, and fluorine substituents on the benzene ring significantly influences the compound's reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that halogenated aromatic compounds exhibit antimicrobial properties. A study focusing on related compounds found that the presence of halogens enhances their ability to inhibit bacterial growth. For instance, compounds with similar structures demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular membranes and interfere with metabolic processes.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. The fluorine atom is known to enhance binding affinity through specific interactions with active sites of enzymes. Studies have shown that such compounds can act as competitive inhibitors for enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases like cancer and bacterial infections .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Molecular Interactions : The halogen substituents can participate in hydrogen bonding and halogen bonding, which can stabilize enzyme-substrate complexes.
  • Electrophilic Character : The compound may act as an electrophile, reacting with nucleophilic sites in biomolecules such as proteins and nucleic acids, leading to functional alterations .

Case Studies

  • Antimicrobial Screening : A case study evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Enzyme Interaction Studies : Another study focused on the interaction of this compound with cytochrome P450 enzymes, which are crucial for drug metabolism. The findings revealed that it could inhibit specific isoforms of P450 enzymes, impacting drug metabolism rates and suggesting a need for caution in co-administering drugs metabolized by these pathways .

Data Tables

Property Value
Molecular FormulaC8H8BrClF
Molecular Weight219.51 g/mol
CAS Number1208077-17-1
Antimicrobial ActivityEffective against S. aureus & E. coli
Enzyme InhibitionInhibits P450 enzymes

Properties

IUPAC Name

3-bromo-1-chloro-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDHZYNJLJWOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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